2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Agents
The chiral motif of 2,3-dihydro-1,4-benzodioxane finds extensive use in medicinal chemistry. Several therapeutic agents incorporate this structural unit, exhibiting significant biological activities. Notable examples include:
The absolute configuration of the C2 stereo center in benzodioxane significantly influences biological activity . These compounds interact with receptors involved in various conditions, such as schizophrenia, headaches, and nervous breakdowns.
Antifungal Activity
Research has explored the antifungal properties of related compounds. Depending on substituents R1 and R2, the antifungal activity varies. For instance, compounds with R2 = H, CH3, or PhCH2 exhibit different levels of antifungal efficacy .
Antimicrobial Activity
Some derivatives containing a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus via a methylene linkage display good antimicrobial activities .
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives, including those with a 2,3-dihydro-1,4-benzodioxane ring, have demonstrated anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide show promising effects .
Enantioselective Synthesis
Researchers have synthesized enantiomerically enriched 1,4-benzodioxanes containing various substituents at the 2-position. These compounds hold potential for diverse applications .
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-22-17-5-3-2-4-16(17)21-20(22)23-8-10-24(11-9-23)29(25,26)15-6-7-18-19(14-15)28-13-12-27-18/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKIJBRQNXCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.